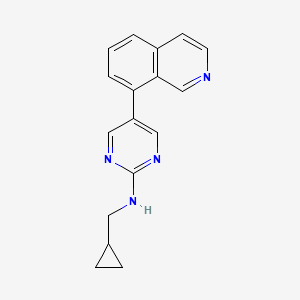![molecular formula C20H24N4O2 B6442576 N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide CAS No. 2640961-45-9](/img/structure/B6442576.png)
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide, hereafter referred to as N-CBPCPA, is an organic compound synthesized in the laboratory. It belongs to the class of compounds known as heterocyclic amines, which are nitrogen-containing compounds with a ring structure. N-CBPCPA has been studied extensively in recent years due to its potential applications in a variety of scientific research fields.
Mechanism of Action
N-CBPCPA has been shown to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules. The exact mechanism of action of N-CBPCPA is not yet fully understood. However, it is believed to interact with the active sites of proteins and enzymes, as well as with other small molecules, to modulate their activity and/or binding affinity.
Biochemical and Physiological Effects
N-CBPCPA has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. It has also been found to modulate the activity of several proteins, including those involved in signal transduction pathways and cell-cell communication. In addition, N-CBPCPA has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
N-CBPCPA has several advantages for use in laboratory experiments. It has a high affinity for proteins and enzymes, making it useful for binding assays and enzyme assays. In addition, it is relatively stable and does not require complicated synthesis procedures. However, N-CBPCPA can be toxic to some cells and organisms, and therefore should be handled with caution.
Future Directions
N-CBPCPA has potential applications in a variety of research fields, including drug discovery, drug-drug interactions, and protein-protein interactions. It may also be useful in studies of signal transduction pathways and cell-cell communication. In addition, N-CBPCPA may have therapeutic applications, such as in the treatment of inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of N-CBPCPA and to explore its potential applications.
Synthesis Methods
N-CBPCPA can be synthesized in the laboratory through a multi-step synthesis process. The first step involves the reaction of 6-cyclobutyl-2-cyclopropylpyrimidine with 4-methoxy-N-methylacetamide. This reaction is carried out in an inert atmosphere and at a temperature of 80°C. The resulting product is then treated with a catalytic amount of hydrogen chloride, which yields N-CBPCPA.
Scientific Research Applications
N-CBPCPA has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. It has been used as a ligand in binding assays, as a substrate in enzyme assays, and as a reagent in chemical synthesis. N-CBPCPA has also been used in studies of protein-protein interactions, as well as in studies of drug-drug interactions.
properties
IUPAC Name |
N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-12(25)21-15-8-9-18(26-2)17(10-15)22-19-11-16(13-4-3-5-13)23-20(24-19)14-6-7-14/h8-11,13-14H,3-7H2,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCEAKQOKUXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)
![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)

![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442584.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)
![5-fluoro-2,4-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442599.png)
![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442604.png)
![2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442612.png)